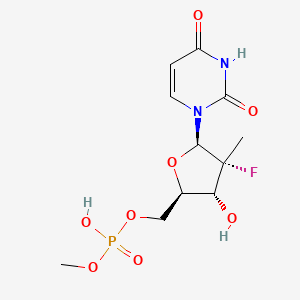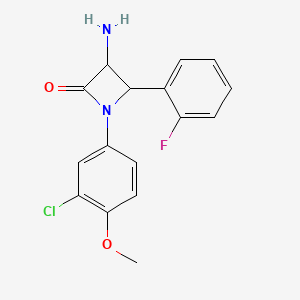
3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of Substituents: The specific substituents (3-chloro-4-methoxyphenyl and 2-fluorophenyl) can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include:
Catalysis: Using catalysts to increase the reaction rate.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions can be used to modify the azetidinone ring or the substituents.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce new functional groups to the aromatic rings.
科学的研究の応用
3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one can be used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potentially as a probe to study biological processes.
Medicine: As a lead compound for the development of new drugs.
Industry: In the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one would depend on its specific biological target. Generally, azetidinones can inhibit enzymes or interact with receptors, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Penicillin: Another well-known azetidinone with antibiotic properties.
Cephalosporins: A class of antibiotics that also contain the azetidinone ring.
Uniqueness
3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one is unique due to its specific substituents, which can impart distinct biological activities and chemical reactivity compared to other azetidinones.
特性
分子式 |
C16H14ClFN2O2 |
|---|---|
分子量 |
320.74 g/mol |
IUPAC名 |
3-amino-1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C16H14ClFN2O2/c1-22-13-7-6-9(8-11(13)17)20-15(14(19)16(20)21)10-4-2-3-5-12(10)18/h2-8,14-15H,19H2,1H3 |
InChIキー |
QUNXBYSPIATUPI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Boc-4-[(3-Fluoro-4-morpholin-4-yl-phenylamino)methyl]piperidine](/img/structure/B14771829.png)
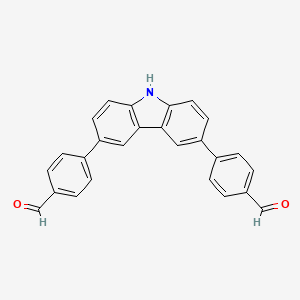
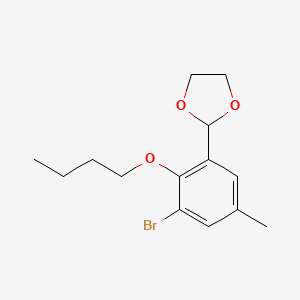
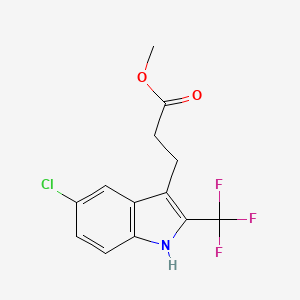


![Bromo(4-butylphenyl)[2-(di-1-adamantylphosphino)-3,6-dimethoxy-2', 4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B14771868.png)
![(R)-3,3,3',3',5,5'-Hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14771870.png)
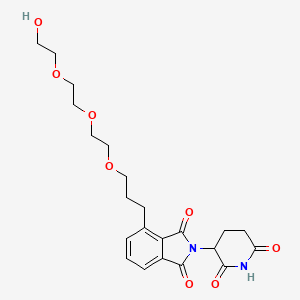

![benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]carbamate](/img/structure/B14771881.png)
![Phosphine, [(20aR)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecin-1,20-diyl]bis[diphenyl-(9CI)](/img/structure/B14771889.png)
